2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

描述

Structural Characteristics and Nomenclature

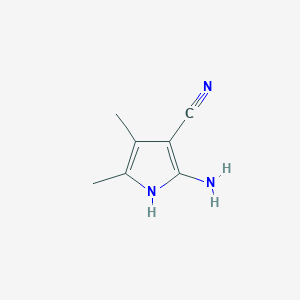

This compound exhibits a distinctive molecular architecture characterized by a five-membered aromatic heterocycle containing one nitrogen atom and four carbon atoms, with specific functional group substitutions that define its chemical properties. The compound possesses a molecular formula of Carbon seven Hydrogen nine Nitrogen three, yielding a molecular weight of 135.17 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the systematic numbering convention for pyrrole derivatives where the nitrogen atom receives position number one.

The structural framework demonstrates several critical features that influence its chemical behavior and potential applications. The amino group positioned at the 2-position provides nucleophilic character and hydrogen bonding capability, while the carbonitrile group at the 3-position introduces electrophilic properties and potential for further synthetic elaboration. The methyl substituents at positions 4 and 5 contribute to the compound's lipophilicity and steric profile, influencing both its solubility characteristics and biological interactions. The compound exists as a solid at room temperature with a melting point range of 170-172 degrees Celsius, indicating substantial intermolecular interactions likely arising from hydrogen bonding between amino groups and the aromatic system.

The molecular geometry and electronic structure reveal important insights into the compound's reactivity patterns. The pyrrole ring maintains aromatic character through the delocalization of the nitrogen lone pair into the ring system, creating a six-electron aromatic system consistent with Hückel's rule. This aromaticity significantly influences the chemical stability and reactivity of the molecule, particularly affecting electrophilic aromatic substitution reactions and the basicity of the amino substituent. The presence of both electron-donating methyl groups and the electron-withdrawing carbonitrile group creates a complex electronic environment that modulates the reactivity of different positions on the ring system.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of pyrrole chemistry and heterocyclic compound research. Pyrrole itself was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar, marking the beginning of systematic investigation into five-membered nitrogen-containing heterocycles. The compound's name derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting the characteristic red coloration produced when pyrrole reacts with hydrochloric acid. This early discovery laid the foundation for understanding the unique properties of nitrogen-containing aromatic systems and their potential applications in both natural product chemistry and synthetic organic chemistry.

The systematic study of substituted pyrrole derivatives gained momentum throughout the nineteenth and twentieth centuries as chemists recognized the importance of these compounds in biological systems. The identification of pyrrole-containing natural products, including the porphyrins found in hemoglobin and chlorophyll, demonstrated the fundamental role of pyrrole derivatives in essential biological processes. Hans Fischer's groundbreaking work on the synthesis of pyrrole-containing haemin earned recognition through the Nobel Prize, highlighting the significance of pyrrole chemistry in advancing our understanding of biological systems. This recognition catalyzed further research into synthetic pyrrole derivatives and their potential applications in medicinal chemistry and materials science.

The specific development of amino-substituted pyrrole carbonitriles represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that these compounds could serve as versatile synthetic intermediates and potential pharmaceutical agents. Research into cyanopyrroles gained particular attention due to their synthetic accessibility and the strategic importance of the carbonitrile functional group in medicinal chemistry. The development of efficient synthetic methodologies for preparing these compounds has enabled their systematic investigation and application in various research areas, contributing to the current understanding of structure-activity relationships in pyrrole-based pharmaceuticals and materials.

Significance in Pharmaceutical and Materials Research

This compound holds substantial significance in contemporary pharmaceutical research due to the well-established biological activity of pyrrole-containing compounds and the strategic placement of functional groups that enable diverse chemical modifications. Pyrrole derivatives have demonstrated remarkable pharmacological versatility, with numerous examples reaching clinical application across multiple therapeutic areas including anti-inflammatory, anti-lipidemic, antitumor, antiemetic, and antiviral applications. The presence of both amino and carbonitrile functionalities in this specific compound provides multiple sites for chemical elaboration, enabling the synthesis of diverse derivatives with potentially enhanced biological activities and improved pharmaceutical properties.

The compound's structural features align with several important pharmacophore patterns observed in clinically successful drugs, suggesting potential applications in drug discovery programs. The amino group can participate in hydrogen bonding interactions with biological targets, while the carbonitrile group offers opportunities for metabolic transformation or direct interaction with enzyme active sites. The dimethyl substitution pattern contributes to the compound's lipophilic character, potentially enhancing membrane permeability and bioavailability characteristics that are crucial for pharmaceutical development. Recent literature surveys of pyrrole-based bioactive compounds have identified similar structural motifs as important elements in anticancer, antimicrobial, and antiviral agents, highlighting the continued relevance of this compound class in drug discovery efforts.

Beyond pharmaceutical applications, this compound demonstrates significant potential in materials research, particularly in the development of functional organic materials and synthetic intermediates for complex molecular architectures. The electronic properties conferred by the pyrrole ring system, combined with the diverse functionalization options provided by the amino and carbonitrile groups, make this compound an attractive building block for polymer synthesis, coordination chemistry, and the preparation of advanced materials with tailored properties. The compound's thermal stability and chemical reactivity profile support its use in various synthetic transformations, enabling the preparation of more complex pyrrole-based structures for specialized applications in materials science and nanotechnology.

| Application Area | Significance | Key Features |

|---|---|---|

| Drug Discovery | Versatile pharmacophore scaffold | Amino and carbonitrile functionalities |

| Synthetic Chemistry | Important building block | Multiple reactive sites |

| Materials Science | Functional organic materials | Electronic properties and stability |

| Coordination Chemistry | Ligand development | Nitrogen-containing heterocycle |

| Polymer Synthesis | Monomer applications | Thermal stability and reactivity |

属性

IUPAC Name |

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-4-5(2)10-7(9)6(4)3-8/h10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLATXNNPVXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373352 | |

| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21392-51-8 | |

| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-cyano-4,5-dimethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation of Cyanothioacetamide with α-Thiocyanatoacetophenone

A patented method involves the reaction of cyanothioacetamide with α-thiocyanatoacetophenone under alkaline conditions to form dihydrothiophene intermediates, which are subsequently hydrolyzed to yield the target pyrrole derivative. The process begins with the condensation of 2,4-dichlorophenyl-1H-pyrrole-3-carbonitrile with acetyl chloride in the presence of AlCl₃, followed by cyclization with guanidine carbonate.

Key Steps and Conditions :

- Step I : Treatment of 2-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile with acetyl chloride and AlCl₃ in dichloromethane at 2–5°C yields a ketone intermediate (92% yield).

- Step II : Reaction with guanidine carbonate in DMF at 110–115°C for 40 hours produces the cyclized product (83% yield).

Mechanistic Insight :

The AlCl₃ catalyzes Friedel-Crafts acylation, introducing the acetyl group at the C5 position. Subsequent cyclization with guanidine proceeds via nucleophilic attack at the nitrile carbon, forming the pyrimidine ring.

Microwave-Assisted Paal-Knorr Condensation

Microwave irradiation significantly enhances the efficiency of the Paal-Knorr reaction, which condenses benzoin with primary amines to form pyrrole derivatives. This method reduces reaction times from hours to minutes while improving yields.

Procedure :

- Benzoin and 4-amino-3-methoxyaniline are irradiated at 120°C for 15 minutes in ethanol.

- The reaction mixture is cooled, diluted with water, and recrystallized to obtain the product.

Data :

| Parameter | Value | Reference |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 15 minutes | |

| Purity (HPLC) | >95% |

Advantages :

Domino Reaction of Alkynyl Vinyl Hydrazides

A metal-free domino reaction synthesizes 2-aminopyrroles from alkynyl vinyl hydrazides (AVHs) under mild conditions. This method leverages sigmatropic rearrangements and eliminations to construct the pyrrole ring.

Reaction Pathway :

- Formation of Hydrazide Intermediate : AVHs undergo-sigmatropic rearrangement.

- Cyclization and Elimination : Intramolecular cyclization followed by elimination of water yields the pyrrole core.

Optimized Conditions :

- Solvent: Toluene.

- Temperature: 110°C.

- Catalyst: None required.

Yield Data :

| Substituent (R) | Yield (%) | |

|---|---|---|

| Methyl | 78 | |

| Phenyl | 59 | |

| Benzyl | 47 |

Reaction of 3,3-Diaminoacrylonitriles with DMAD

3,3-Diaminoacrylonitriles react with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane (DCM) to form non-aromatic pyrroles via a cascade mechanism. This method is notable for its high atom economy and selectivity.

Procedure :

- Equimolar amounts of diaminocyanoacrylonitrile and DMAD are stirred in DCM at room temperature for 30 minutes.

- The product precipitates upon addition of petroleum ether.

Key Findings :

- Yields range from 71% to 98% depending on substituents.

- Aromatic substituents on the diaminocyanoacrylonitrile enhance crystallinity and stability.

Mechanism :

The reaction proceeds through Michael addition, followed by cyclization and elimination of methanol.

Comparative Analysis of Methods

Table 1: Efficiency and Applicability of Synthetic Routes

Insights :

- The DMAD method offers the highest yields and shortest reaction times, making it suitable for industrial applications.

- Microwave synthesis is ideal for lab-scale production due to rapid kinetics.

- The patented cyclocondensation route, while time-intensive, provides excellent reproducibility.

Challenges and Optimization Strategies

Common Issues :

- Low Solubility : Bulky substituents (e.g., aryl groups) reduce solubility in polar solvents. Using DMF-EtOH mixtures improves dissolution.

- Byproduct Formation : Excess reagents (e.g., acetyl chloride) may lead to acylated byproducts. Stoichiometric control and slow addition mitigate this.

Optimization Techniques :

化学反应分析

Types of Reactions

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Amino-substituted pyrrole derivatives.

Substitution: Various substituted pyrrole compounds depending on the reagents used.

科学研究应用

Chemistry

In the field of chemistry, 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile serves as a versatile building block for synthesizing more complex molecules. Its pyrrole ring structure allows for the exploration of various synthetic pathways. Researchers utilize it in the synthesis of derivatives that can exhibit different chemical behaviors and properties, potentially leading to novel compounds with unique functionalities .

Biology and Medicine

The biological applications of this compound are particularly promising:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research focusing on similar pyrrole derivatives has shown their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer lines .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets related to inflammation pathways. Research indicates potential therapeutic effects in treating inflammatory diseases .

Industrial Applications

In industrial settings, this compound is explored for its potential use in developing new materials:

- Polymers and Dyes : Due to its unique chemical properties, the compound can be utilized in synthesizing polymers and dyes that exhibit specific characteristics desirable in industrial applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of various pyrrole derivatives, including this compound. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Research

Research conducted on the antimicrobial properties of this compound revealed that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .

作用机制

The mechanism of action of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- 2-amino-4,5-dimethyl-1H-pyrrole-3-carboxamide

- 2-amino-4,5-dimethyl-1H-pyrrole-3-carboxylic acid

- 2-amino-4,5-dimethyl-1H-pyrrole-3-methanol

Uniqueness

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its carboxamide, carboxylic acid, and methanol analogs

生物活性

2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, influencing metabolic pathways and exhibiting pharmacological effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 150.18 g/mol. Its structure features a pyrrole ring with two methyl groups at the 4 and 5 positions and a cyano group at the 3 position, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic processes.

- Signal Transduction : It might influence signal transduction pathways that regulate gene expression and cellular responses.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive bacteria .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound. For instance, a study reported that derivatives of pyrrole exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| Other Pyrrole Derivatives | Escherichia coli | 10 |

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the significance of the cyano group in enhancing the inhibitory potency against metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance . The study identified specific modifications that could improve biological activity:

| Modification | Effect on Activity |

|---|---|

| N-benzyl substitution | Increased potency against MBLs |

| Vicinal methyl groups | Enhanced enzyme inhibition |

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds. One notable study synthesized various pyrrole derivatives through ultrasonic irradiation methods, demonstrating high yields and rapid reaction times . These derivatives were then screened for antibacterial activity, establishing a correlation between structural modifications and biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。